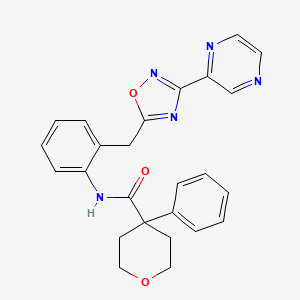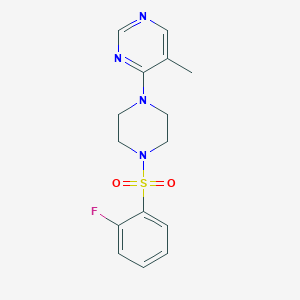
4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine" is a chemically synthesized molecule that appears to be related to various pharmacologically active compounds. The structure of this compound suggests that it may have potential as a medicinal agent, given the presence of a sulfonyl group attached to a piperazine ring and a methylpyrimidine moiety. These structural features are often seen in molecules with antimicrobial, anti-inflammatory, and other therapeutic properties .
Synthesis Analysis
The synthesis of related compounds typically involves multiple steps, including the treatment of substituted benzhydryl chlorides with piperidine derivatives, followed by N-sulfonation with sulfonyl chlorides in the presence of dry methylene dichloride and triethylamine . Another approach involves the nucleophilic attack of amines on halogenated pyrimidines . These methods result in high yields and allow for the introduction of various substituents that can influence the biological activity of the compounds .
Molecular Structure Analysis
The molecular structure of such compounds is characterized using techniques like 1H-NMR, IR, and elemental analysis . These techniques confirm the presence of the desired functional groups and the overall molecular framework. The structure-activity relationship studies indicate that the nature of substitutions on the aromatic ring and the sulfonamide ring can significantly influence the biological activity of these molecules .
Chemical Reactions Analysis
The chemical reactivity of these compounds is influenced by the functional groups present. For instance, the sulfonyl group can participate in further chemical reactions, potentially leading to the synthesis of a wide array of derivatives with varied biological activities . The piperazine ring is also a versatile moiety that can be modified to enhance selectivity and potency towards certain biological targets .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are crucial for their potential as drug candidates. These properties are often determined by the substituents present on the core structure. For example, the introduction of fluorine atoms can affect the lipophilicity and metabolic stability of the compounds . The presence of a methyl group on the pyrimidine ring can also influence the electronic properties and, consequently, the biological activity .
Scientific Research Applications
Cancer Treatment and Anti-Proliferative Activities
- Substituted 2-amino-7-((6-(4-(2-hydroxyethyl) piperazin-1-yl)-2-methylpyrimidin-4-yl)oxy)-4-phenyl-4H-chromene-3-carbonitriles and related compounds demonstrated better anti-proliferative activities than curcumin drug on human breast cancer cell lines (MCF-7) and human embryonic kidney cells (HEK293) (Parveen et al., 2017).
- Novel methylpyrimidine sulfonyl piperazine derivatives synthesized through Suzuki coupling showed potential as pharmacophores with in vitro antibacterial and anthelmintic activities, alongside anti-inflammatory effects in a carrageenan-induced rat paw edema model (Mohan et al., 2014).
Antibacterial and Antifungal Properties
- Piperazine derivatives demonstrated significant antibacterial activities against various pathogens, indicating their potential in antimicrobial research (Qi, 2014).
- Schiff base derived from Sulfamerazine exhibited potent antibacterial and antifungal activity, revealing the potential for these compounds in combating microbial infections (Othman et al., 2019).
Synthesis and Molecular Docking Studies
- Piperazine-1-yl-1H-indazole derivatives were synthesized and characterized, showcasing their importance in medicinal chemistry through docking studies (Balaraju et al., 2019).
- Synthesized N,N′-disubstituted piperazines displayed potential in positron emission tomography studies, demonstrating their utility in neuroimaging and receptor probing (Collins et al., 1992).
properties
IUPAC Name |
4-[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]-5-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17FN4O2S/c1-12-10-17-11-18-15(12)19-6-8-20(9-7-19)23(21,22)14-5-3-2-4-13(14)16/h2-5,10-11H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWLRKAQDAIGPHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN=C1N2CCN(CC2)S(=O)(=O)C3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17FN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-5-methylpyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

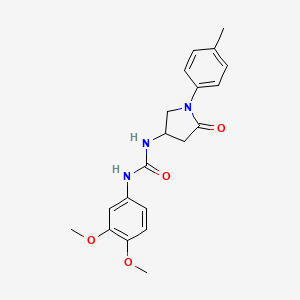
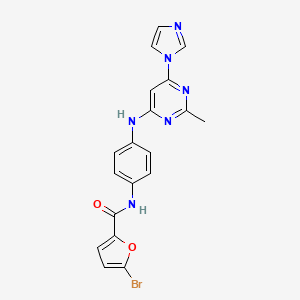
![3-Chloro-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-4-methoxybenzenesulfonamide](/img/structure/B3006355.png)
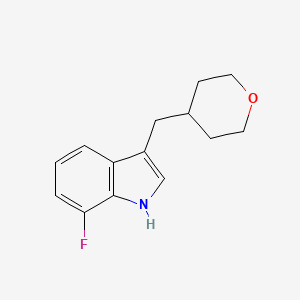
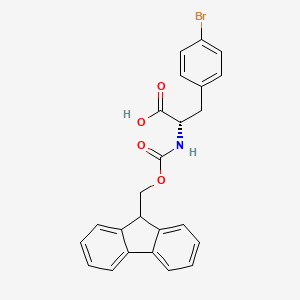
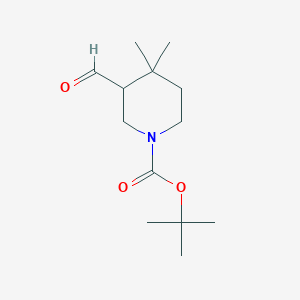
![N-(4-methoxybenzyl)-3-(5-oxo-4-pentyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B3006362.png)
![(2-Ethoxynaphthalen-1-yl)(4-methoxy-[1,4'-bipiperidin]-1'-yl)methanone](/img/structure/B3006363.png)
![N-(2,3,4,4a,5,10b-hexahydropyrano[3,2-c]quinolin-6-yl)propanamide](/img/structure/B3006365.png)
![N-[(2-methoxyphenyl)methyl]-2-[[2-oxidanylidene-1-(pyridin-4-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]ethanamide](/img/structure/B3006366.png)
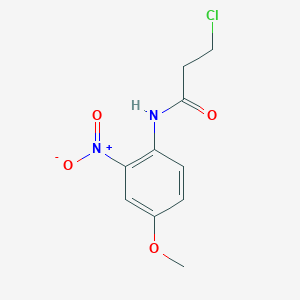
![N-(4-acetamidophenyl)-2-((3-(2-fluorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B3006368.png)
![5-amino-1-{2-[(2-methoxyphenyl)amino]-2-oxoethyl}-N-(4-methylbenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3006369.png)
